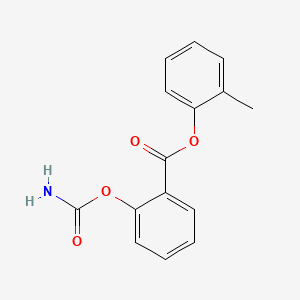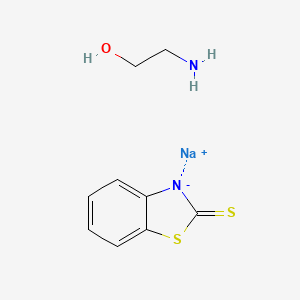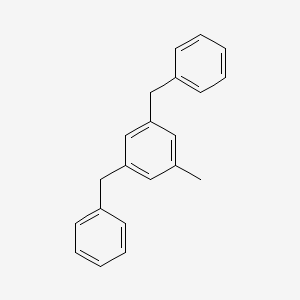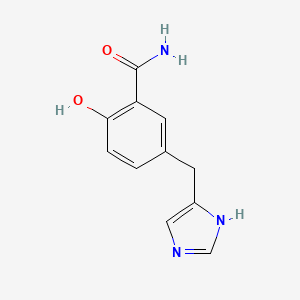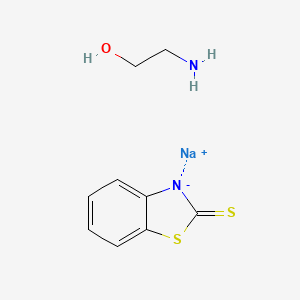
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is a quaternary ammonium compound with a complex structure that includes both organic and inorganic components. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide typically involves multiple steps:
Preparation of Intermediate Compounds: The initial step involves the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form 2-(2-methyl-1-oxoallyl)oxyethyl chloride.
Quaternization Reaction: The intermediate is then reacted with dimethylamine to form the quaternary ammonium compound.
Silane Coupling: Finally, the product is reacted with trimethoxysilane to introduce the silane group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Polymerization: The compound can participate in polymerization reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Typically occurs under acidic or basic conditions.
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Major Products Formed
Substitution Reactions: Formation of various quaternary ammonium salts.
Hydrolysis: Formation of silanol groups and methanol.
Polymerization: Formation of cross-linked polymers with enhanced mechanical properties.
Scientific Research Applications
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to strong adhesion. The quaternary ammonium group can interact with negatively charged molecules, enhancing its ability to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Methacryloyloxyethyl dimethylbenzyl ammonium chloride
Uniqueness
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is unique due to the presence of both a quaternary ammonium group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile in different applications.
Properties
CAS No. |
88172-66-1 |
|---|---|
Molecular Formula |
C14H30BrNO5Si |
Molecular Weight |
400.38 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;bromide |
InChI |
InChI=1S/C14H30NO5Si.BrH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
InChI Key |
FXOSMPOAKLIXLU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)
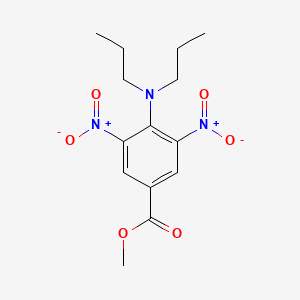
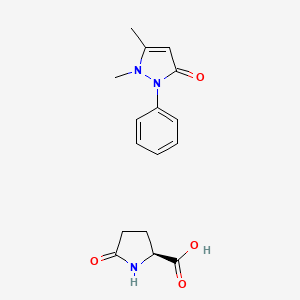
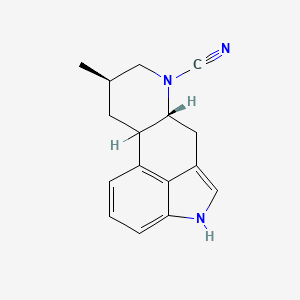
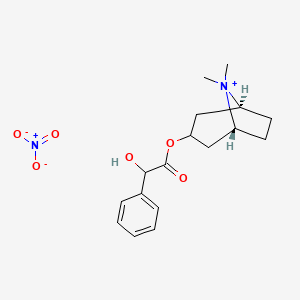

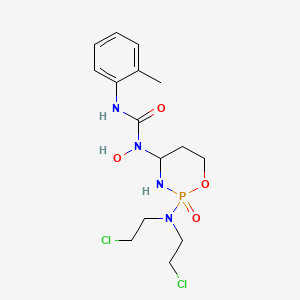
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
